REACTION_CXSMILES
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[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)([CH3:5])[C:3]#[N:4].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(OCC)C>[CH3:5][C:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)([CH3:1])[CH2:3][NH2:4] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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1.018 g
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Type
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reactant
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Smiles
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CC(C#N)(C)C1=NC=CC=C1
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Name
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Quantity
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0.538 g
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Type
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reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Type
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CUSTOM
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Details
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diethyl ether (20 mL) and let stir for 10 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 1 h the reaction was quenched with the addition of water (1 mL), NaOH (1.0 mL, 1N), water (8 mL)
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Duration
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1 h
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Type
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FILTRATION
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Details
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The solution was filtered through a plug of celite
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Type
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WASH
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Details
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washed with diethyl ether:MeOH (1:1) (200 mL)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by flash column chromatography (30×150 mm column of SiO2, CH2Cl2 /CH2Cl2 saturated with NH3 /MeOH gradient elution 60:39:1 to 60:38:2 to 60:37:3)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |